N-[(5-Chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide N-[(5-Chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 78852-39-8
VCID: VC0395941
InChI: InChI=1S/C14H12ClN3O2S/c1-20-11-5-2-9(3-6-11)13(19)18-14(21)17-12-7-4-10(15)8-16-12/h2-8H,1H3,(H2,16,17,18,19,21)
SMILES: COC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl
Molecular Formula: C14H12ClN3O2S
Molecular Weight: 321.8g/mol

N-[(5-Chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide

CAS No.: 78852-39-8

Main Products

VCID: VC0395941

Molecular Formula: C14H12ClN3O2S

Molecular Weight: 321.8g/mol

N-[(5-Chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide - 78852-39-8

CAS No. 78852-39-8
Product Name N-[(5-Chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide
Molecular Formula C14H12ClN3O2S
Molecular Weight 321.8g/mol
IUPAC Name N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide
Standard InChI InChI=1S/C14H12ClN3O2S/c1-20-11-5-2-9(3-6-11)13(19)18-14(21)17-12-7-4-10(15)8-16-12/h2-8H,1H3,(H2,16,17,18,19,21)
Standard InChIKey DFXHCIKTPSDMOT-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl
Canonical SMILES COC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl
PubChem Compound 822881
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator